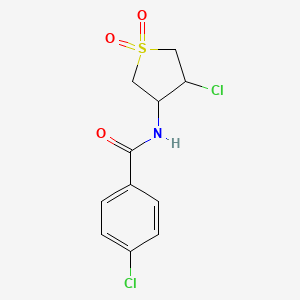
4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with a 4-chloro group and a 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl moiety, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the 4-chloro-1,1-dioxidotetrahydrothiophene intermediate. This intermediate can be synthesized through the oxidation of 4-chlorotetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The resulting sulfone is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone moiety.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.
科学的研究の応用
4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-chlorobenzamide: A simpler analog with a single chloro group on the benzamide core.
4-chloro-N-{1-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxo-2-pentanyl}benzamide: A more complex derivative with additional functional groups.
2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another benzamide derivative with different substituents.
Uniqueness
4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to the presence of both the 4-chloro and 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
929851-26-3 |
|---|---|
分子式 |
C11H11Cl2NO3S |
分子量 |
308.2 g/mol |
IUPAC名 |
4-chloro-N-(4-chloro-1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-8-3-1-7(2-4-8)11(15)14-10-6-18(16,17)5-9(10)13/h1-4,9-10H,5-6H2,(H,14,15) |
InChIキー |
MESQTULSFGCGEM-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


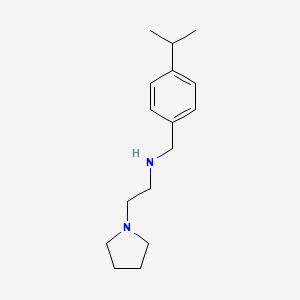
![4,4,5,5-tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14145542.png)
![ethyl N'-[4-(methylcarbamoyl)-1-(2-oxopropyl)-1H-imidazol-5-yl]-N-phenylcarbamimidothioate](/img/structure/B14145545.png)
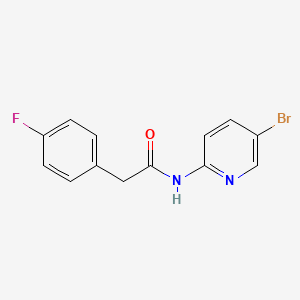
![2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine)](/img/structure/B14145555.png)
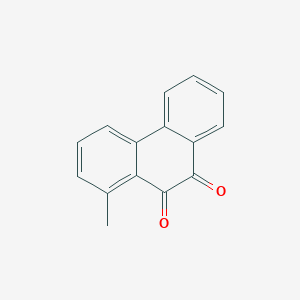
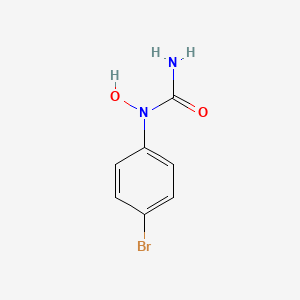
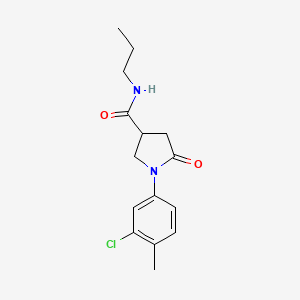

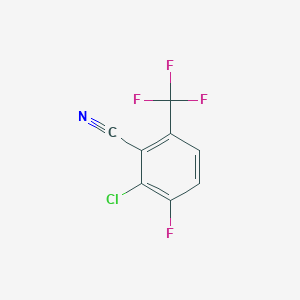
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
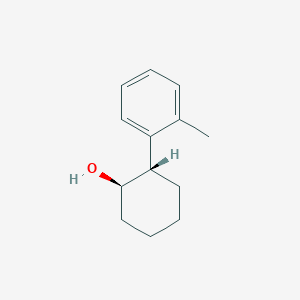
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
